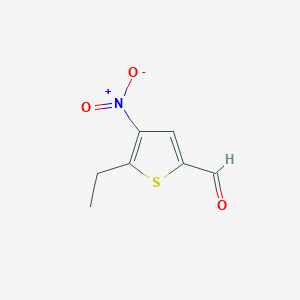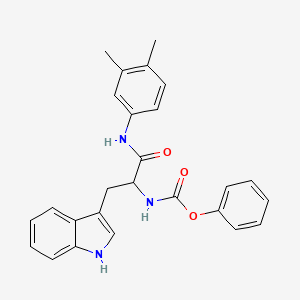![molecular formula C24H19Br2FN2O4 B11543395 2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11543395.png)
2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate is a complex organic compound with a molecular formula of C29H24Br2N2O. This compound is characterized by its unique structure, which includes bromine, fluorine, and various aromatic rings. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate involves multiple steps. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2,4-dibromophenol with an appropriate acylating agent to form the intermediate compound.
Coupling reaction: The intermediate is then subjected to a coupling reaction with 3,4-dimethylphenoxyacetic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final step: The final step involves the reaction of the coupled product with 3-fluorobenzoic acid under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-6-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate undergoes various chemical reactions, including:
Substitution reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dibromo-6-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenol
- 2,4-Dibromo-6-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl acetate
Uniqueness
2,4-Dibromo-6-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate is unique due to the presence of the fluorobenzoate group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are desired.
Propiedades
Fórmula molecular |
C24H19Br2FN2O4 |
|---|---|
Peso molecular |
578.2 g/mol |
Nombre IUPAC |
[2,4-dibromo-6-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C24H19Br2FN2O4/c1-14-6-7-20(8-15(14)2)32-13-22(30)29-28-12-17-9-18(25)11-21(26)23(17)33-24(31)16-4-3-5-19(27)10-16/h3-12H,13H2,1-2H3,(H,29,30)/b28-12+ |
Clave InChI |
UCJJPNUPVVBFIM-KVSWJAHQSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F)C |
SMILES canónico |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5-Methyl-2-oxoindol-3-yl)amino]thiourea](/img/structure/B11543315.png)
![6-benzyl-3-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11543322.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11543323.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11543331.png)
![(5E)-1-(4-ethoxyphenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11543338.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11543341.png)

![2,4-dichloro-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11543347.png)
![4-[(E)-{[(2,3-Dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11543361.png)
![5-Bromo-N'-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11543363.png)
![2-{(Z)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11543369.png)

![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B11543381.png)

